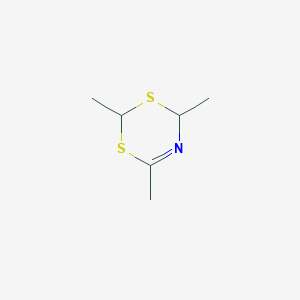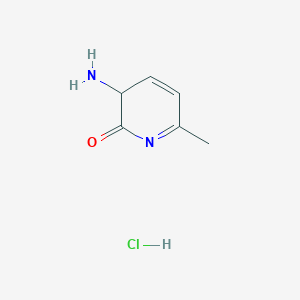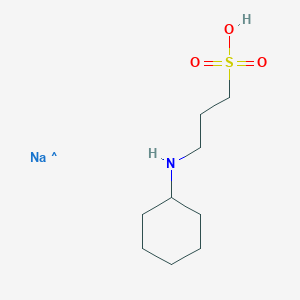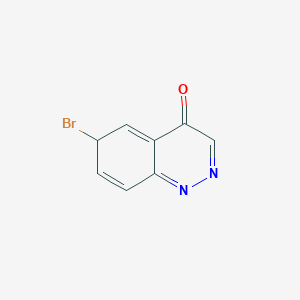
Fast green FCF (free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fast Green FCF (free acid), also known as Food Green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye. It is commonly used as a quantitative stain for histones at alkaline pH after acid extraction of DNA and as a protein stain in electrophoresis . Its E number is E143 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fast Green FCF is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the reaction of ethyl- [4- [ [4- [ethyl- [ (3-sulfophenyl)methyl]amino]phenyl]- (4-hydroxy-2-sulfophenyl)methylidene]-1-cyclohexa-2,5-dienylidene]- [ (3-sulfophenyl)methyl]azanium with sodium salts .
Industrial Production Methods
In industrial settings, Fast Green FCF is produced by dissolving the powdered dye in a solution of glacial acetic acid and distilled water. The dye is remarkably well soluble in water but much less in alcoholic solutions .
Análisis De Reacciones Químicas
Types of Reactions
Fast Green FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and color properties.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as sodium hydroxide and ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce simpler aromatic amines .
Aplicaciones Científicas De Investigación
Fast Green FCF has a wide range of scientific research applications, including:
Mecanismo De Acción
Fast Green FCF exerts its effects through various molecular interactions. For instance, it inhibits α-synuclein aggregation by disrupting the α-synuclein pentamer and reducing the β-sheet content. This is achieved through electrostatic interactions, hydrogen bonds, and π–π interactions . The dye also binds to specific regions of α-synuclein, namely region I (Y39-K45) and region II (H50-Q62) .
Comparación Con Compuestos Similares
Fast Green FCF is often compared with other food dyes, such as:
- Brilliant Blue FCF (FD&C Blue 1)
- Indigotine (FD&C Blue 2)
- Sunset Yellow FCF (FD&C Yellow 6)
- Tartrazine (FD&C Yellow 5)
- Allura Red AC (FD&C Red 40)
- Erythrosine (FD&C Red 3)
Uniqueness
Fast Green FCF is unique due to its specific staining properties and its ability to inhibit α-synuclein aggregation, making it valuable in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C37H36N2O10S3 |
|---|---|
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-hydroxy-2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49) |
Clave InChI |
VVJKKKDJADMKNM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)

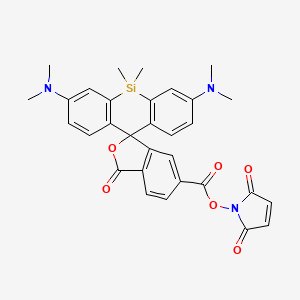
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
